3-Bromophenyl trifluoroacetate
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Overview
Description
3-Bromophenyl trifluoroacetate is an organic compound with the molecular formula C8H4BrF3O2 It is a derivative of phenyl trifluoroacetate, where a bromine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenyl trifluoroacetate can be synthesized through the esterification of 3-bromophenol with trifluoroacetic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenyl trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-bromophenol and trifluoroacetic acid in the presence of water and an acid or base catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted phenyl trifluoroacetates.
Hydrolysis: 3-Bromophenol and trifluoroacetic acid.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-Bromophenyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Its derivatives may possess biological activity and can be used in drug development.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromophenyl trifluoroacetate in chemical reactions involves the activation of the ester and bromine functional groups. The trifluoroacetate group is electron-withdrawing, which makes the phenyl ring more susceptible to nucleophilic attack. The bromine atom can be displaced by nucleophiles, facilitating substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid.
Comparison with Similar Compounds
3-Bromophenyl acetate: Similar structure but lacks the trifluoromethyl group.
3-Fluorophenyl trifluoroacetate: Similar structure but with a fluorine atom instead of bromine.
Phenyl trifluoroacetate: Lacks the bromine substitution.
Uniqueness: 3-Bromophenyl trifluoroacetate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions.
Properties
IUPAC Name |
(3-bromophenyl) 2,2,2-trifluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-2-1-3-6(4-5)14-7(13)8(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZQIQJNKROJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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